![molecular formula C21H24N2O4 B6485112 N-(2,3-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899992-35-9](/img/structure/B6485112.png)
N-(2,3-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
Benzamides are a significant class of amide compounds. They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
Benzamide compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from this synthesis are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The in vitro antioxidant activity of all the compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid was determined by total antioxidant, free radical scavenging, and metal chelating activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods. For example, the physical state, melting point, boiling point, density, and refractive index can be determined .Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Antioxidant Activity
The compound exhibits significant antioxidant activity. It has been found to show effective total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective antioxidant activity compared with standards .
Antibacterial Activity
The compound has been found to have antibacterial properties. It exhibits in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria . The antibacterial activity is compared with two control drugs .
Medical Applications
Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They are used in the treatment of juvenile hyperactivity, cancer, hypercholesterolemia, and more .
Industrial Applications
Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Drug Discovery
Recently, amide compounds have been used in drug discovery . They show anti-platelet activity and are found in various natural products in organic chemistry .
Mechanism of Action
While the specific mechanism of action for “N-(2,3-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide” is not available, benzamides have been found to possess various properties such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Safety and Hazards
properties
IUPAC Name |
N-(2,3-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-13-9-12-17(19(18)27-2)20(24)23(16-10-5-3-6-11-16)21(25)22-14-7-4-8-15-22/h3,5-6,9-13H,4,7-8,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEIVZGWPZOBNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
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